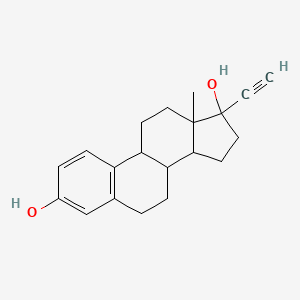

17-Ethynylestra-1(10),2,4-triene-3,17-diol

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 17-Ethynylestra-1(10),2,4-triene-3,17-diol typically involves the alkylation of estradiol. One common method includes the reaction of estradiol with acetylene in the presence of a strong base such as potassium tert-amylate in anhydrous conditions . The reaction is carried out in solvents like toluene and ether to facilitate the formation of the ethynyl group at the 17th position of the steroid nucleus.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

化学反应分析

Types of Reactions: 17-Ethynylestra-1(10),2,4-triene-3,17-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ethinylestradiol sulfate.

Reduction: Reduction reactions can modify the ethynyl group, although these are less common.

Substitution: The hydroxyl groups at positions 3 and 17 can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Substitution: Acid chlorides or anhydrides in the presence of a base for esterification reactions.

Major Products:

Ethinylestradiol sulfate: Formed through oxidation.

Esters and ethers: Formed through substitution reactions.

科学研究应用

17-Ethynylestra-1(10),2,4-triene-3,17-diol has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the study of steroid chemistry and synthetic methodologies.

Biology: Investigated for its effects on cellular processes and hormone receptor interactions.

Medicine: Widely used in hormonal contraceptives and hormone replacement therapies. It is also studied for its potential in treating hormone-responsive cancers.

Industry: Utilized in the production of various pharmaceutical formulations.

作用机制

The primary mechanism of action of 17-Ethynylestra-1(10),2,4-triene-3,17-diol involves binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The compound’s high affinity for the estrogen receptor and resistance to metabolic degradation contribute to its potency and prolonged action .

相似化合物的比较

Estradiol: The natural estrogen hormone with a similar structure but lacking the ethynyl group.

Mestranol: A methyl ether derivative of ethinylestradiol used in some contraceptive formulations.

Diethylstilbestrol: A synthetic non-steroidal estrogen with different structural features but similar estrogenic activity.

Uniqueness: 17-Ethynylestra-1(10),2,4-triene-3,17-diol is unique due to its ethynyl group at the 17th position, which enhances its oral bioavailability and resistance to metabolic degradation. This structural modification makes it more potent and effective compared to natural estrogens like estradiol .

生物活性

17-Ethynylestra-1(10),2,4-triene-3,17-diol, commonly known as Ethinyl Estradiol (EE), is a synthetic derivative of the natural estrogen hormone estradiol. It is widely used in contraceptive formulations and hormone replacement therapies due to its potent biological activity. This article explores the biological activity of EE, focusing on its mechanism of action, pharmacokinetics, and clinical implications.

Target of Action

Ethinyl Estradiol primarily exerts its effects by binding to estrogen receptors (ERs), specifically ERα and ERβ. This interaction activates various signaling pathways that regulate gene expression and cellular functions related to reproductive health and secondary sexual characteristics .

Mode of Action

Upon binding to estrogen receptors, EE induces conformational changes that facilitate the recruitment of coactivators or corepressors, leading to transcriptional activation or repression of target genes. This process is crucial for mediating the physiological effects associated with estrogens, such as the regulation of the menstrual cycle and maintenance of pregnancy .

Biochemical Pathways

The metabolism of EE involves several key enzymatic reactions. The primary enzyme involved is 17β-hydroxysteroid dehydrogenase, which converts estradiol into estrone. Additionally, EE is designed to resist metabolic degradation, enhancing its bioavailability when administered orally .

Pharmacokinetics

Ethinyl Estradiol exhibits distinct pharmacokinetic properties:

- Absorption : Rapidly absorbed after oral administration.

- Half-Life : Approximately 8-12 hours, depending on dosage and formulation.

- Distribution : Highly protein-bound (approximately 98%) in plasma.

- Metabolism : Primarily metabolized in the liver through conjugation and oxidation pathways.

- Excretion : Excreted via urine as metabolites .

Cellular Effects

Ethinyl Estradiol influences various cellular processes through its interaction with estrogen receptors:

- Cell Proliferation : Promotes proliferation in estrogen-sensitive tissues such as breast and endometrial cells.

- Apoptosis Regulation : Modulates apoptosis in target tissues, affecting cancer cell survival.

- Bone Health : Contributes to bone density maintenance by regulating osteoblast and osteoclast activity .

Clinical Implications

The biological activity of EE has significant clinical implications:

- Contraceptive Use : EE is a key component in many oral contraceptives, effectively preventing ovulation.

- Hormone Replacement Therapy : Used in menopausal women to alleviate symptoms associated with estrogen deficiency.

- Cancer Treatment : Investigated for its role in treating hormone-sensitive cancers such as breast and prostate cancer .

Adverse Effects

Despite its benefits, EE has been associated with several adverse effects:

- Cardiovascular Risks : Increased risk of venous thromboembolism (VTE) and other cardiovascular complications, particularly at high doses .

- Liver Toxicity : Potential for cholestatic hepatotoxicity due to its metabolic pathway affecting bile flow .

| Adverse Effect | Incidence Rate |

|---|---|

| VTE (Low Dose <50 μg) | 4.2 per 10,000 woman-years |

| VTE (Intermediate Dose 50 μg) | 7.0 per 10,000 woman-years |

| VTE (High Dose >50 μg) | 10.0 per 10,000 woman-years |

Case Study 1: Hormone Replacement Therapy

A clinical trial involving postmenopausal women assessed the efficacy of EE in combination with progestins. Results indicated significant improvements in quality of life metrics related to menopausal symptoms without a substantial increase in breast cancer risk over a follow-up period of five years .

Case Study 2: Contraceptive Efficacy

A large cohort study evaluated the contraceptive efficacy of EE-containing formulations. The study reported a failure rate of less than 1% per year among users, highlighting the effectiveness of EE as a contraceptive agent while also monitoring for adverse effects like VTE .

属性

IUPAC Name |

17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPYWIDHMRZLRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。